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Introduction
The Mills reaction is a classic and versatile condensation reaction for the synthesis of

asymmetrically substituted azobenzenes. This method involves the reaction of an aromatic

nitroso compound with an aromatic amine, typically in an acidic medium such as acetic acid.[1]

The reaction is particularly valuable for creating azobenzenes with distinct electronic and steric

properties on each aromatic ring, which is crucial for their application as molecular switches,

photosensitizers, and in photopharmacology.[2][3] Asymmetric azobenzenes are of significant

interest in drug development as they can be designed to act as photoswitchable inhibitors for

enzymes or receptors, allowing for spatiotemporal control of drug activity.[4][5] In materials

science, they are integral components of molecular machines and responsive materials.

The general scheme for the Mills reaction is as follows:

Ar-N=O + Ar'-NH₂ → Ar-N=N-Ar' + H₂O

This document provides detailed application notes, experimental protocols, and data for the

synthesis of asymmetric azobenzenes using the Mills reaction.
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Asymmetrically substituted azobenzenes are at the forefront of various fields of research and

development due to their unique photoisomerization properties.

Photopharmacology: These molecules are used to create "photopharmaceuticals," which are

drugs that can be activated or deactivated with light.[6] This allows for targeted drug action

with high spatiotemporal resolution, potentially reducing side effects.[7] For example, an

azobenzene unit can be incorporated into a known enzyme inhibitor.[5] In its inactive

isomeric form, the drug has a low affinity for its target. Upon irradiation with a specific

wavelength of light, it isomerizes to its active form, which can then bind to and inhibit the

enzyme. This approach has been explored for a variety of biological targets.[4]

Photodynamic Therapy (PDT): Asymmetric azobenzenes can be designed as

photosensitizers for PDT.[7][8] In PDT, a photosensitizer is administered and accumulates in

tumor tissue. When irradiated with light of a specific wavelength, the photosensitizer

generates reactive oxygen species (ROS) that are toxic to cancer cells.[7] The asymmetry in

the azobenzene allows for fine-tuning of its absorption spectrum to match the

"phototherapeutic window" where light can penetrate tissues more effectively.

Molecular Machines and Responsive Materials: The significant change in geometry during

the trans-cis isomerization of azobenzenes can be harnessed to create molecular-level

machines. Asymmetric azobenzenes have been incorporated into polymers and gels to

create materials that can change their shape, contract, or expand in response to light.[3] This

has potential applications in areas such as soft robotics, controlled release systems, and

smart surfaces.

Key Experimental Data
The following tables summarize quantitative data for the synthesis of various asymmetric

azobenzenes via the Mills reaction and related methods.

Table 1: Synthesis of Asymmetric Azobenzenes via Continuous Flow Baeyer-Mills Reaction
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Entry
Aniline (Ar'-
NH₂)

Nitrosobenzen
e (Ar-N=O)

Product (Ar-
N=N-Ar')

Yield (%)

1 Aniline Nitrosobenzene Azobenzene 98

2 4-Methylaniline Nitrosobenzene

4-

Methylazobenze

ne

>99

3 4-Methoxyaniline Nitrosobenzene

4-

Methoxyazobenz

ene

>99

4

4-

(Trifluoromethyl)

aniline

Nitrosobenzene

4-

(Trifluoromethyl)

azobenzene

19

5 4-Bromoaniline Nitrosobenzene

4-

Bromoazobenze

ne

68

6 3-Methylaniline Nitrosobenzene

3-

Methylazobenze

ne

91

7 3-Methoxyaniline Nitrosobenzene

3-

Methoxyazobenz

ene

7

8 2-Methylaniline Nitrosobenzene

2-

Methylazobenze

ne

85

9 2-Methoxyaniline Nitrosobenzene

2-

Methoxyazobenz

ene

81

Data sourced from a continuous flow synthesis protocol by Griwatz et al. (2022). Reactions

were performed in acetic acid at 70°C with a residence time of 50 minutes.[2][9]

Table 2: Synthesis of Asymmetric Azobenzenes under Various Batch Conditions
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Entry
Aniline
Derivati
ve

Nitroso
arene

Solvent
Catalyst
/Acid

Temp.
(°C)

Time (h)
Yield
(%)

1

4-

Aminoph

enol

Nitrobenz

ene

Ethanol/

Water

10 M

KOH
MW 0.33 92

2 Aniline
Nitrosobe

nzene

Acetic

Acid
- RT 24 95

3

4-

Methoxy

aniline

Nitrosobe

nzene

Acetic

Acid
- RT 24 98

4

4-

Nitroanili

ne

Nitrosobe

nzene

Acetic

Acid
- RT 24 25

Data compiled from various sources. MW = Microwave irradiation. RT = Room Temperature.

[10]

Note on Chiral Azobenzene Synthesis: While the Mills reaction is a powerful tool for creating

asymmetrically substituted azobenzenes, the direct enantioselective synthesis of N-N axially

chiral azobenzenes via a catalytic asymmetric Mills-type reaction is not yet well-established.

The development of such methods remains an active area of research. Asymmetric synthesis

of compounds with N-N axial chirality has been achieved through other organocatalytic

methods, such as atroposelective N-acylation.[11]

Experimental Protocols
Protocol 1: General Batch Procedure for the Mills
Reaction
This protocol describes a general method for the synthesis of asymmetric azobenzenes in a

standard laboratory setting.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pubs.rsc.org/en/content/articlelanding/1973/p2/p29730000696
https://www.benchchem.com/product/b091143?utm_src=pdf-body
https://www.benchchem.com/product/b091143?utm_src=pdf-body
https://www.benchchem.com/product/b091143?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8694391/
https://www.benchchem.com/product/b091143?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substituted aniline (1.0 eq)

Substituted nitrosobenzene (1.0 eq)

Glacial acetic acid

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Silica gel for column chromatography (if necessary)

Hexanes and ethyl acetate (or other suitable solvent system for chromatography)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and the

substituted nitrosobenzene (1.0 eq) in glacial acetic acid (a typical concentration is 0.5 M).

Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Workup:

Once the reaction is complete, remove the acetic acid under reduced pressure using a

rotary evaporator.
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Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.

Wash the organic layer with saturated sodium bicarbonate solution to neutralize any

remaining acetic acid. Repeat this wash until gas evolution ceases.

Wash the organic layer with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purification:

If necessary, purify the crude product by flash column chromatography on silica gel. The

appropriate solvent system will depend on the polarity of the product (a gradient of

hexanes and ethyl acetate is often a good starting point).

Combine the fractions containing the pure product and remove the solvent under reduced

pressure to yield the final asymmetric azobenzene.

Protocol 2: In-situ Generation of Nitrosobenzene and
Telescoped Mills Reaction in Continuous Flow
This protocol is adapted from Griwatz et al. (2022) and is suitable for scaling up the synthesis

and for cases where the nitrosobenzene is unstable.[12]

Materials and Equipment:

Substituted aniline for oxidation (1.0 eq)

Oxone® (potassium peroxymonosulfate)

Second substituted aniline for coupling (1.0 eq)

Dichloromethane (DCM)

Deionized water
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Glacial acetic acid

Cyclohexane

Continuous flow reactor system with multiple pumps, mixers, and tube reactors

Back pressure regulator (BPR)

Separatory funnel

Procedure:

Preparation of Stock Solutions:

Prepare a solution of the first aniline in DCM.

Prepare an aqueous solution of Oxone®.

Prepare a solution of the second aniline in glacial acetic acid.

Oxidation Step (In-situ Nitrosobenzene Generation):

Pump the aniline/DCM solution and the Oxone®/water solution into a T-mixer and then

through a tube reactor. This biphasic mixture allows for the oxidation of the aniline to the

corresponding nitrosobenzene.

Phase Separation:

The output from the first reactor is directed to a phase separator, and the organic phase

containing the in-situ generated nitrosobenzene is collected.

Telescoped Mills Reaction:

The nitrosobenzene solution is then mixed with the second aniline/acetic acid solution in a

second mixer.

This mixture is passed through a heated tube reactor (e.g., 70°C with a 50-minute

residence time) to effect the Mills condensation.
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Workup:

After the second reactor, cyclohexane is added via a third mixer to facilitate extraction.

A back pressure regulator is used to maintain pressure in the system.

The output is collected in a separatory funnel for phase separation.

The organic phase is collected, dried, and the solvent is evaporated to yield the

asymmetric azobenzene.

Diagrams
Reaction Mechanism
The Baeyer-Mills reaction is generally accepted to proceed via a nucleophilic attack of the

aniline on the nitrosobenzene, followed by dehydration. Under acidic conditions, the nitroso

group is protonated, which activates it towards nucleophilic attack.

Reactants

Intermediates Products

Ar'-NH₂

Ar-N(OH)-N⁺H₂-Ar'Ar-N=O Ar-N⁺H=O+ H⁺

H⁺

+ Ar'-NH₂

Ar-N(OH)-NH-Ar'
- H⁺

Ar-N=N⁺(H)-Ar'
+ H⁺

Ar-N=N-Ar'- H₂O H₂O

Click to download full resolution via product page

Caption: Acid-catalyzed mechanism of the Mills reaction.

Experimental Workflow (Batch Synthesis)
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This diagram illustrates the typical workflow for the batch synthesis of an asymmetric

azobenzene using the Mills reaction.

Reaction

Workup

Purification

Dissolve Reactants in Acetic Acid

Stir at Room Temperature (24h)

Remove Acetic Acid

Dissolve in DCM

Wash with NaHCO₃

Wash with Brine

Dry with MgSO₄

Concentrate

Column Chromatography

Isolate Pure Product
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Click to download full resolution via product page

Caption: Workflow for batch synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b091143#mills-reaction-for-asymmetric-azobenzene-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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